Benzenepropanoic acid, 5-(3-carboxybenzoyl)-2-(decyloxy)-
Overview
Description
LY 213024 is a small molecule drug that functions as a leukotriene B4 receptor antagonist. It was initially developed by Eli Lilly & Co. for potential therapeutic applications in immune system diseases, respiratory diseases, and other inflammatory conditions . The molecular formula of LY 213024 is C27H34O6, and its structure includes a benzenepropanoic acid core with various functional groups attached .
Preparation Methods
The synthesis of LY 213024 involves multiple steps, starting with the preparation of the benzenepropanoic acid core. The synthetic route typically includes the following steps:
Formation of the benzenepropanoic acid core:
Functional group modifications: The core structure is further modified by adding specific functional groups to achieve the desired chemical properties.
Chemical Reactions Analysis
LY 213024 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzene ring.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring, altering the compound’s properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
LY 213024 has several scientific research applications, including:
Chemistry: It is used as a model compound to study leukotriene B4 receptor antagonism and related chemical reactions.
Biology: LY 213024 is used in biological studies to investigate the role of leukotriene B4 in inflammation and immune responses.
Medicine: The compound has potential therapeutic applications in treating conditions like asthma and inflammation by blocking leukotriene B4 receptors
Mechanism of Action
LY 213024 exerts its effects by antagonizing leukotriene B4 receptors (LTB4R). Leukotriene B4 is a potent inflammatory mediator that plays a key role in various inflammatory and immune responses. By blocking LTB4R, LY 213024 inhibits the binding of leukotriene B4 to its receptor, thereby reducing inflammation and immune responses . The molecular targets involved in this mechanism include the LTB4R on immune cells, which are critical for mediating the effects of leukotriene B4.
Comparison with Similar Compounds
LY 213024 is unique in its specific antagonism of leukotriene B4 receptors. Similar compounds include other leukotriene receptor antagonists, such as:
Montelukast: A leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Zafirlukast: Another leukotriene receptor antagonist used for similar therapeutic purposes
Compared to these compounds, LY 213024 has a distinct chemical structure and may offer different pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the class of leukotriene receptor antagonists.
Properties
IUPAC Name |
3-[3-(2-carboxyethyl)-4-decoxybenzoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O6/c1-2-3-4-5-6-7-8-9-17-33-24-15-13-22(18-20(24)14-16-25(28)29)26(30)21-11-10-12-23(19-21)27(31)32/h10-13,15,18-19H,2-9,14,16-17H2,1H3,(H,28,29)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMZAOHHIRUNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151783 | |
Record name | LY 213024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117423-95-7 | |
Record name | LY 213024 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117423957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 213024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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